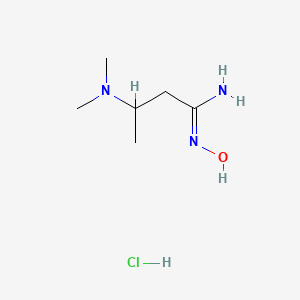
3-(dimethylamino)-N'-hydroxybutanimidamidehydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(dimethylamino)-N’-hydroxybutanimidamide hydrochloride is a chemical compound known for its diverse applications in scientific research and industry. This compound is characterized by its unique structure, which includes a dimethylamino group and a hydroxybutanimidamide moiety. It is commonly used in various chemical reactions and has significant potential in medicinal chemistry and other fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(dimethylamino)-N’-hydroxybutanimidamide hydrochloride typically involves the reaction of dimethylamine with a suitable precursor under controlled conditions. One common method involves the reaction of dimethylamine with an appropriate nitrile compound, followed by hydrolysis to yield the desired product. The reaction is usually carried out in the presence of a catalyst and under specific temperature and pressure conditions to ensure high yield and purity .
Industrial Production Methods
In industrial settings, the production of 3-(dimethylamino)-N’-hydroxybutanimidamide hydrochloride is often scaled up using continuous flow reactors. This method allows for better control over reaction parameters and ensures consistent product quality. The use of advanced purification techniques, such as crystallization and chromatography, further enhances the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3-(dimethylamino)-N’-hydroxybutanimidamide hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous conditions.
Substitution: Various nucleophiles such as halides, thiols, and amines; reactions are often conducted in polar solvents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides or hydroxylated derivatives, while reduction can produce amines or alcohols. Substitution reactions typically result in the formation of new substituted derivatives .
Scientific Research Applications
3-(dimethylamino)-N’-hydroxybutanimidamide hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Employed in biochemical assays and as a probe for studying enzyme activities and protein interactions.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and specialty chemicals
Mechanism of Action
The mechanism of action of 3-(dimethylamino)-N’-hydroxybutanimidamide hydrochloride involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and the nature of the target. It may also interact with cellular receptors and signaling pathways, leading to various biological effects. The exact mechanism can vary based on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- N-[(3-dimethylamino)propyl]methacrylamide (DMAPMA)
- 2-(dimethylamino)ethyl methacrylate (DMAEMA)
- N-ethyl-N’-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC.HCl)
Uniqueness
3-(dimethylamino)-N’-hydroxybutanimidamide hydrochloride is unique due to its specific structural features, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it valuable for specialized applications in research and industry .
Properties
Molecular Formula |
C6H16ClN3O |
|---|---|
Molecular Weight |
181.66 g/mol |
IUPAC Name |
3-(dimethylamino)-N'-hydroxybutanimidamide;hydrochloride |
InChI |
InChI=1S/C6H15N3O.ClH/c1-5(9(2)3)4-6(7)8-10;/h5,10H,4H2,1-3H3,(H2,7,8);1H |
InChI Key |
MUTDIOGFLPFFLB-UHFFFAOYSA-N |
Isomeric SMILES |
CC(C/C(=N/O)/N)N(C)C.Cl |
Canonical SMILES |
CC(CC(=NO)N)N(C)C.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















